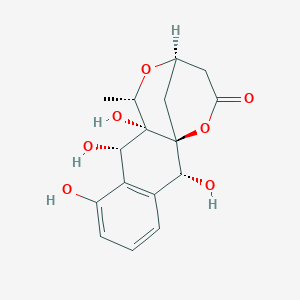

Luisol A

Beschreibung

Luisol A has been reported in Streptomyces violaceusniger with data available.

aromatic tetraol from Sterptomyces appears related to the anthraquinone antibiotics of the granaticin class; structure in first source

Eigenschaften

IUPAC Name |

(1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYLZJMYAWCSFK-MAHXAKIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(C(C3=C(C=CC=C3O)C(C24CC(O1)CC(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]2([C@H](C3=C(C=CC=C3O)[C@H]([C@@]24C[C@@H](O1)CC(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100859 | |

| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225110-59-8 | |

| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225110-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Luisol A: A Technical Guide to its Chemical Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luisol A is a naturally occurring aromatic tetraol, first isolated from the estuarine marine actinomycete, Streptomyces sp. (strain #CNH-370). As a member of the granaticin class of anthraquinone antibiotics, it has garnered interest for its potential cytotoxic and antiparasitic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of Luisol A, including detailed experimental protocols derived from its initial discovery and characterization.

Chemical Structure and Properties

Luisol A is characterized by a complex polycyclic structure. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈O₇ | [1][2] |

| Molecular Weight | 322.31 g/mol | [1][2] |

| CAS Number | 225110-59-8 | |

| Appearance | Brown solid | |

| Solubility | Soluble in DMSO and methanol | |

| SMILES | OC1=C2C(--INVALID-LINK--[C@]34OC(C--INVALID-LINK--([H])O--INVALID-LINK--[C@]3(O)[C@H]2O)=O)=CC=C1 |

Biological Activity and Mechanism of Action

While specific quantitative data on the biological activity of Luisol A is limited in publicly available literature, it has been reported to exhibit weak cytotoxic activity against various tumor cell lines and possess antiparasitic properties.

As a member of the granaticin class of antibiotics, the mechanism of action of Luisol A is likely multifaceted. The primary mechanism of action for granaticin involves the disruption of protein synthesis by inhibiting the aminoacylation of tRNALeu.[1] Additionally, granaticin can act as an organocatalyst, facilitating the oxidation of cellular components like L-ascorbic acid and sulfhydryl groups in molecules such as L-cysteine and glutathione. This process generates reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), which contributes to its bactericidal effects.[2] It is plausible that Luisol A shares this mechanism, leading to cellular damage through both inhibition of protein synthesis and oxidative stress.

The classification of Luisol A as an Antibody-Drug Conjugate (ADC) cytotoxin in some chemical databases suggests its potential for targeted cancer therapy. In this context, the compound would be linked to a monoclonal antibody that directs it to specific cancer cells, thereby minimizing off-target toxicity.

Postulated Signaling Pathway

Based on the known mechanism of action of the granaticin class, a logical workflow for the cytotoxic effects of Luisol A can be proposed. This involves entry into the target cell, inhibition of protein synthesis, and induction of oxidative stress, ultimately leading to apoptosis.

Experimental Protocols

The following protocols are based on the original isolation and characterization of Luisol A from Streptomyces sp. strain #CNH-370.

Fermentation of Streptomyces sp. #CNH-370

-

Inoculum Preparation: A seed culture of Streptomyces sp. #CNH-370 is prepared by inoculating a suitable liquid medium (e.g., starch casein broth) and incubating at 28-30°C with shaking for 2-3 days.

-

Production Culture: A large-scale fermentation is initiated by transferring the seed culture to a production medium. The production culture is incubated under the same conditions for an extended period, typically 7-10 days, to allow for the production of secondary metabolites, including Luisol A.

Isolation and Purification of Luisol A

-

Extraction: After fermentation, the culture broth is harvested. The broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

-

Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol). Fractions are collected and monitored by UV absorbance.

-

-

Purity Assessment: The purity of the isolated Luisol A is assessed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The chemical structure of Luisol A was originally determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the final structure.

-

-

Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicative of the chromophore system.

Conclusion

Luisol A represents an interesting natural product with potential applications in drug development, particularly in the fields of oncology and antiparasitic research. Its relationship to the granaticin class of antibiotics provides a strong foundation for understanding its likely mechanism of action. Further research is warranted to fully quantify its biological activities, elucidate the specific signaling pathways it modulates, and explore its therapeutic potential, especially in the context of antibody-drug conjugates. The experimental protocols outlined in this guide provide a basis for the isolation and further investigation of this marine-derived compound.

References

Luisol A: A Technical Overview of its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luisol A is a naturally occurring aromatic tetraol, first identified as a metabolite from a marine actinomycete. Structurally classified as an anthraquinone antibiotic analog, its discovery highlighted the potential of marine microbial ecosystems as a source for novel chemical entities. This document provides a comprehensive technical guide on the discovery, origin, and known biological properties of Luisol A. It includes a summary of its physicochemical properties, the available details of its isolation and structural elucidation, and a discussion of its limitedly explored cytotoxic activity. Due to the absence of detailed studies on its mechanism of action, a definitive signaling pathway cannot be charted at this time.

Discovery and Origin

Luisol A was first isolated from the cultivation broth of an estuarine marine actinomycete, Streptomyces sp. strain #CNH-370.[1] This strain was collected from sandy sediments in a marine estuary, emphasizing the importance of unique ecological niches in the search for novel bioactive compounds. The discovery was the result of a screening program aimed at identifying new secondary metabolites from marine microorganisms.

Physicochemical Properties

A summary of the key physicochemical properties of Luisol A is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₇ | [1] |

| Molecular Weight | 322.31 g/mol | [1] |

| Class | Aromatic tetraol, Anthraquinone antibiotic analog | [1] |

Table 1: Physicochemical Properties of Luisol A

Experimental Protocols

Fermentation and Isolation

The producing organism, Streptomyces sp. CNH-370, was cultured in a suitable liquid medium to facilitate the production of secondary metabolites, including Luisol A. While the precise fermentation parameters for this specific strain were not detailed in the available literature, a general workflow for the isolation of natural products from marine actinomycetes is described below.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Luisol A

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Luisol A, an aromatic tetraol with potential applications in drug development, has been compiled for researchers, scientists, and professionals in the pharmaceutical industry. This document provides an in-depth exploration of the molecular machinery responsible for the production of this marine-derived natural product.

Luisol A, an anthraquinone antibiotic analog with the chemical formula C₁₆H₁₈O₇, is a secondary metabolite produced by an estuarine marine actinomycete of the genus Streptomyces, specifically strain #CNH-370.[1][2] Its structural relationship to the granaticin class of antibiotics suggests a common biosynthetic origin rooted in the intricate world of polyketide synthesis.

The Core Pathway: A Type II Polyketide Synthase Assembly Line

The biosynthesis of Luisol A is proposed to initiate from a type II polyketide synthase (PKS) system, a multi-enzyme complex responsible for the assembly of the molecule's carbon skeleton. This process begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with seven malonyl-CoA extender units. This series of reactions, catalyzed by the various enzymatic domains of the PKS, results in a linear poly-β-keto chain.

The nascent polyketide chain undergoes a series of crucial modifications, including ketoreduction, cyclization, and aromatization, orchestrated by a suite of tailoring enzymes encoded within a dedicated biosynthetic gene cluster (BGC). While the specific BGC for Luisol A has not yet been fully characterized, extensive research into the biosynthesis of the related compound, granaticin, in Streptomyces violaceoruber and Streptomyces vietnamensis provides a robust model for the likely enzymatic steps involved.[2][3][4]

The proposed biosynthetic pathway for the aglycone core of granaticin, which shares structural similarities with Luisol A, involves a series of enzymatic reactions that transform the initial polyketide chain into a complex tetracyclic aromatic structure. Key enzyme classes implicated in this process include:

-

Ketosynthases (KSα and KSβ): Responsible for the iterative condensation of malonyl-CoA units.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Ketoreductases (KRs): Catalyze the reduction of specific keto groups, influencing the folding and cyclization pattern of the polyketide chain.

-

Aromatases (AROs) and Cyclases (CYCs): Mediate the regiospecific cyclization and subsequent aromatization of the polyketide backbone to form the characteristic ring system.

Visualizing the Pathway

To illustrate the proposed biosynthetic route to the core aromatic structure of Luisol A, the following diagram outlines the key transformations from the initial polyketide chain to a representative aromatic intermediate.

Quantitative Data Summary

At present, specific quantitative data for the enzymatic reactions in the Luisol A biosynthetic pathway are not available in the public domain. However, research on related polyketide synthases provides a general framework for understanding the kinetics and efficiency of such systems. The following table summarizes typical parameters that would be relevant for the characterization of the Luisol A BGC.

| Parameter | Description | Typical Range/Value (for Type II PKS) |

| Km (Acetyl-CoA) | Michaelis constant for the starter unit | 10 - 100 µM |

| Km (Malonyl-CoA) | Michaelis constant for the extender unit | 20 - 200 µM |

| kcat (KS) | Catalytic rate of the ketosynthase | 0.1 - 10 s⁻¹ |

| Product Titer | Final concentration of the polyketide product in culture | µg/L to mg/L range |

Experimental Protocols

The elucidation of the Luisol A biosynthetic pathway would involve a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification and Characterization of the Luisol A Biosynthetic Gene Cluster

Objective: To isolate and sequence the complete BGC responsible for Luisol A production from Streptomyces sp. #CNH-370.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a pure culture of Streptomyces sp. #CNH-370.

-

Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.

-

BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The tool is specifically configured to search for type II PKS clusters.

-

Homology Analysis: The predicted PKS gene cluster is compared to known BGCs, particularly the granaticin (gra) cluster, to identify homologous genes and predict their functions.

Gene Inactivation and Heterologous Expression

Objective: To confirm the involvement of the identified BGC in Luisol A biosynthesis and to elucidate the function of individual genes.

Methodology:

-

Gene Knockout: Key genes within the putative Luisol A BGC (e.g., the PKS genes, ketoreductases, cyclases) are inactivated in the native producer using CRISPR/Cas9-based genome editing or homologous recombination.

-

Metabolite Analysis: The resulting mutant strains are cultivated, and their metabolic profiles are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the absence of Luisol A or the accumulation of biosynthetic intermediates.

-

Heterologous Expression: The entire BGC is cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor M1152, which is a well-characterized host for polyketide production. Production of Luisol A in the heterologous host confirms the identity of the BGC.

In Vitro Enzymatic Assays

Objective: To characterize the biochemical function of individual enzymes in the Luisol A pathway.

Methodology:

-

Protein Expression and Purification: Individual genes from the BGC are cloned into expression vectors and overexpressed in a suitable host like E. coli. The recombinant proteins are then purified to homogeneity.

-

Enzyme Assays: The purified enzymes are incubated with their predicted substrates (e.g., synthetic N-acetylcysteamine thioesters of polyketide intermediates) and cofactors.

-

Product Analysis: The reaction products are analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the specific transformation catalyzed by each enzyme.

Future Directions

The elucidation of the complete biosynthetic pathway of Luisol A will not only provide fundamental insights into the biosynthesis of aromatic polyketides in marine actinomycetes but also open avenues for the bioengineering of novel antibiotic and anticancer agents. By understanding the function of each enzyme in the pathway, it becomes possible to manipulate the BGC to produce novel analogs of Luisol A with potentially improved therapeutic properties. Further research is required to isolate and characterize the Luisol A BGC, and to perform detailed biochemical studies on the involved enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. An in-cluster Sfp-type phosphopantetheinyl transferase instead of the holo-ACP synthase activates the granaticin biosynthesis under natural physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The granaticin biosynthetic gene cluster of Streptomyces violaceoruber Tü22: sequence analysis and expression in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Complementation of Pyran Ring Formation in Actinorhodin Biosynthesis in Streptomyces coelicolor A3(2) by Ketoreductase Genes for Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Luisol A

Introduction

Following a comprehensive search of scientific literature and databases, it has been determined that there is no available information on a chemical compound or substance referred to as "Luisol A." The search results consistently point to "Luvisol," a type of soil, which is distinct from a singular chemical entity that would be the subject of drug development or molecular research.

The provided search results primarily discuss the morphological, physical, and chemical characteristics of Luvisol soils.[1][2][3][4][5] These studies focus on properties such as particle size, clay content, pH, and nutrient composition, which are relevant to soil science and agriculture, not to the pharmacological or therapeutic context implied by the user's request for information on signaling pathways and experimental protocols for a drug candidate.

Given the absence of any data on "Luisol A" as a specific molecule, this guide cannot provide the requested in-depth technical information, including its physical and chemical properties, experimental protocols for its characterization, or its involvement in any biological signaling pathways. It is possible that "Luisol A" is a very new or internal designation for a compound not yet disclosed in public literature, or that the name is a misspelling of another substance.

Without any foundational information on the existence and nature of "Luisol A," it is not possible to fulfill the core requirements of the prompt, which include data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways. We recommend verifying the name and seeking more specific identifiers for the compound of interest.

References

An In-depth Technical Guide to the Core Mechanism of Action of Riluzole

A Note on the Query: This document addresses the mechanism of action for Riluzole. The initial query for "Luisol" did not yield a recognized pharmaceutical agent in scientific literature, suggesting a possible typographical error. Riluzole is a well-documented neuroprotective agent with a mechanism relevant to the requested in-depth analysis.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Riluzole is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism of action is multifactorial, primarily centering on the modulation of glutamatergic neurotransmission. Riluzole exerts its effects through a combination of presynaptic, postsynaptic, and intracellular actions. It inhibits glutamate release, blocks voltage-gated sodium channels, and displays non-competitive antagonism at N-methyl-D-aspartate (NMDA) receptors.[1] Furthermore, emerging evidence suggests its involvement in the modulation of intracellular signaling pathways, including the WNT/β-catenin pathway. This guide provides a comprehensive overview of the molecular mechanisms of Riluzole, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Modulation of Glutamatergic Neurotransmission

The principal neuroprotective effect of Riluzole is attributed to its ability to attenuate glutamate-mediated excitotoxicity, a key pathological process in neurodegenerative diseases.[2][3] This is achieved through a multi-pronged approach targeting different components of the glutamatergic synapse.

Presynaptic Inhibition of Glutamate Release

Riluzole reduces the presynaptic release of glutamate.[1][3][4] This action is primarily mediated by the blockade of voltage-gated sodium channels on glutamatergic nerve terminals.[1][3] By stabilizing the inactivated state of these channels, Riluzole dampens neuronal excitability and consequently reduces the influx of calcium ions that triggers the exocytosis of glutamate-containing vesicles.[4]

Postsynaptic Effects on Glutamate Receptors

Riluzole also modulates postsynaptic glutamate signaling. It acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, thereby interfering with the intracellular events that follow transmitter binding at these excitatory amino acid receptors.[1][2] This action helps to prevent the excessive calcium influx associated with NMDA receptor overactivation, a critical step in the excitotoxic cascade.

Molecular Targets and Signaling Pathways

Voltage-Gated Sodium Channels

A primary molecular target of Riluzole is the voltage-gated sodium channel.[2] It preferentially blocks tetrodotoxin-sensitive (TTX-S) sodium channels, which are often associated with damaged neurons. The inhibition is state-dependent, with a higher affinity for the inactivated state of the channel. This leads to a reduction in persistent sodium currents and a decrease in repetitive neuronal firing.[5]

WNT/β-catenin Signaling Pathway

Recent research has implicated Riluzole in the modulation of the WNT/β-catenin signaling pathway.[6][7][8][9] In some cellular contexts, Riluzole has been shown to enhance WNT/β-catenin signaling.[6][7] This pathway is crucial for neuronal development, synaptic plasticity, and cell survival. Its dysregulation has been linked to neurodegenerative diseases. By potentially restoring WNT/β-catenin signaling, Riluzole may exert long-term neuroprotective effects beyond its immediate impact on glutamatergic transmission.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Riluzole.

Table 1: Clinical Efficacy of Riluzole in Amyotrophic Lateral Sclerosis (ALS)

| Parameter | Riluzole Group | Placebo Group | p-value | Reference |

| Survival at 12 months | 74% | 58% | 0.014 | |

| Median Survival Extension | 2-3 months | - | - |

Table 2: Pharmacokinetic Properties of Riluzole

| Parameter | Value | Reference |

| Bioavailability | ~60% | |

| Protein Binding | 96% | |

| Elimination Half-life | 12 hours | |

| Metabolism | Hepatic (CYP1A2) |

Signaling Pathway and Experimental Workflow Diagrams

Riluzole's Action at the Glutamatergic Synapse

Caption: Riluzole's multifaceted inhibition of the glutamatergic synapse.

Riluzole's Potential Influence on the WNT/β-catenin Pathway

Caption: Postulated enhancement of WNT/β-catenin signaling by Riluzole.

Experimental Workflow for Assessing Riluzole's Effect on Neuronal Excitability

Caption: Workflow for electrophysiological analysis of Riluzole's effects.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Analysis

Objective: To measure the effect of Riluzole on voltage-gated sodium currents in cultured neurons.

Methodology:

-

Cell Preparation: Primary cortical neurons are cultured on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Electrode Preparation: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Procedure:

-

A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with the external solution.

-

A glass micropipette filled with the internal solution is positioned onto a neuron to form a giga-ohm seal.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Voltage-gated sodium currents are elicited by a series of depolarizing voltage steps from a holding potential of -80 mV.

-

After recording baseline currents, Riluzole (e.g., 10 µM) is perfused into the bath, and the voltage-step protocol is repeated.

-

-

Data Analysis: The peak amplitude of the sodium currents before and after Riluzole application is measured and compared to determine the extent of inhibition.

Glutamate Release Assay from Synaptosomes

Objective: To quantify the inhibitory effect of Riluzole on glutamate release from presynaptic terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from rat cerebral cortex by differential centrifugation.

-

Glutamate Release Measurement:

-

Synaptosomes are pre-labeled with [3H]-glutamate.

-

The labeled synaptosomes are then superfused with a physiological buffer.

-

Glutamate release is stimulated by depolarization with an elevated potassium concentration (e.g., 40 mM KCl).

-

Fractions of the superfusate are collected over time.

-

The experiment is repeated in the presence of varying concentrations of Riluzole.

-

-

Data Analysis: The amount of [3H]-glutamate in each fraction is determined by liquid scintillation counting. The percentage inhibition of potassium-evoked glutamate release by Riluzole is then calculated.

NMDA Receptor Binding Assay

Objective: To assess the interaction of Riluzole with the NMDA receptor complex.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain.

-

Binding Assay:

-

Membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of glutamate and glycine to open the ion channel.

-

The assay is performed with and without varying concentrations of Riluzole.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist.

-

-

Data Analysis: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is measured by liquid scintillation counting. The ability of Riluzole to displace the radioligand is analyzed to determine its binding affinity and mechanism of interaction (competitive vs. non-competitive).

Conclusion

Riluzole's mechanism of action is a compelling example of a multi-target therapeutic agent. Its primary role as a modulator of glutamatergic neurotransmission, achieved through the inhibition of glutamate release and postsynaptic receptor antagonism, provides a solid rationale for its use in neurodegenerative diseases characterized by excitotoxicity. The ongoing research into its effects on intracellular signaling pathways, such as the WNT/β-catenin pathway, may unveil additional neuroprotective mechanisms and open new avenues for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for the continued investigation of Riluzole and the development of novel neuroprotective strategies.

References

- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 3. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patch Clamp Protocol [labome.com]

- 5. The fraction of activated N-methyl-D-aspartate receptors during synaptic transmission remains constant in the presence of the glutamate release inhibitor riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. The fraction of activated N-methyl-d-Aspartate receptors during synaptic transmission remains constant in the presence of the glutamate release inhibitor riluzole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The glutamate release inhibitor riluzole increases DNA damage and enhances cytotoxicity in human glioma cells, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Luisol A: A Technical Guide on Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luisol A, an aromatic tetraol classified as an anthraquinone antibiotic analog, is a secondary metabolite produced by an estuarine marine actinomycete of the genus Streptomyces. First isolated and characterized in 1999, Luisol A has since been noted for its modest biological activities, primarily demonstrating weak cytotoxicity against various tumor cell lines and some antiparasitic properties. This technical guide synthesizes the currently available data on the biological activities of Luisol A, presenting the limited quantitative data, outlining the putative experimental context, and exploring potential, though unconfirmed, mechanisms of action. The information is intended to serve as a foundational resource for researchers interested in the further exploration and potential development of this marine natural product.

Introduction

Marine microorganisms, particularly actinomycetes of the genus Streptomyces, are a prolific source of novel secondary metabolites with diverse biological activities. Luisol A is one such compound, identified as an aromatic tetraol.[1] Its structural relationship to anthraquinone antibiotics suggests a potential for biological activity, which has been explored to a limited extent. This document provides a comprehensive overview of the reported biological functions of Luisol A.

Biological Activities

The primary biological activities attributed to Luisol A are its cytotoxic and antiparasitic effects. However, it is crucial to note that the available literature describes these activities as "weak."

Cytotoxic Activity

Luisol A has been reported to exhibit weak cytotoxic activity against several tumor cell lines.[2][3] While the primary literature from the initial discovery does not provide specific quantitative data in its abstract, preliminary data from a commercial supplier suggests some level of activity. It is important to treat this data with caution as it is not from a peer-reviewed source.

Antiparasitic Activity

In addition to its cytotoxic effects, Luisol A has been noted for its antiparasitic activity.[2][3] The specific parasites targeted and the potency of this activity are not detailed in the readily available scientific literature.

Quantitative Data

Quantitative data on the biological activity of Luisol A is sparse in peer-reviewed publications. The following table summarizes preliminary, unreferenced data from a commercial source.

| Cell Line | Activity Type | IC50 (µM) | Data Source |

| HCT-116 (Colon Carcinoma) | Cytotoxicity | 0.86 | Commercial Catalog (preliminary) |

| PSN1 (Pancreatic Cancer) | Cytotoxicity | 0.86 | Commercial Catalog (preliminary) |

| T98G (Glioblastoma) | Cytotoxicity | >8.62 | Commercial Catalog (preliminary) |

| A549 (Lung Carcinoma) | Cytotoxicity | >8.62 | Commercial Catalog (preliminary) |

Note: The data presented in this table is from a commercial supplier and has not been independently verified through peer-reviewed literature. It should be considered preliminary.

Experimental Protocols

Detailed experimental protocols for the biological assays of Luisol A are not available in the abstracts of the primary literature. However, based on standard practices for assessing cytotoxicity and antiparasitic activity, the following general methodologies were likely employed.

Cytotoxicity Assay (Hypothetical Workflow)

A standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, would be a common method to determine the cytotoxic effects of Luisol A on cancer cell lines.

Caption: Hypothetical workflow for a standard MTT-based cytotoxicity assay.

Antiparasitic Assay (General Protocol)

The experimental design for assessing antiparasitic activity would depend on the target parasite. For protozoan parasites, a typical in vitro assay would involve the following steps.

Caption: Generalized workflow for an in vitro antiparasitic assay.

Signaling Pathways and Mechanism of Action

There is currently no direct experimental evidence elucidating the specific signaling pathways modulated by Luisol A. Its classification as an anthraquinone analog suggests potential mechanisms of action common to this class of compounds, such as DNA intercalation or inhibition of topoisomerase enzymes, though this remains speculative for Luisol A.

A computational (in silico) study performed a virtual screening of marine natural products for their potential to interact with Neuropilin-1 (NRP1), a receptor involved in various signaling pathways, including those related to angiogenesis and viral entry. In this study, Luisol A was identified as a potential binder to NRP1 with a calculated docking score of -6.8 kcal/mol.[4][5] This predicted interaction is illustrated below.

Caption: Predicted interaction of Luisol A with the Neuropilin-1 receptor.

It is critical to emphasize that this interaction is based on a computational model and has not been experimentally validated. Further research is required to confirm this binding and its functional consequences.

Chemical Modifications and Activity

An important finding in the study of Luisol A is that attempts to enhance its biological activity through chemical modification have been unsuccessful. Specifically, oxidation of Luisol A using Jones reagent or Swern oxidation did not yield derivatives with improved antimicrobial or cytotoxic activities. This suggests that the core tetraol structure may be crucial for its modest activity, and that simple oxidative modifications are not a viable strategy for potency improvement.

Conclusion and Future Directions

Luisol A is a marine-derived natural product with documented, albeit weak, cytotoxic and antiparasitic activities. The lack of detailed, publicly available quantitative data and experimental protocols from peer-reviewed literature significantly limits a thorough understanding of its potential. The preliminary data available suggests that its cytotoxicity is modest. The predicted interaction with NRP1 provides a testable hypothesis for future investigations into its mechanism of action.

To advance the understanding of Luisol A for potential therapeutic applications, future research should focus on:

-

Re-isolation and Scale-up: Securing a sufficient supply of Luisol A for comprehensive biological evaluation.

-

Quantitative Biological Assays: Performing robust in vitro testing against a broad panel of cancer cell lines and parasites to determine definitive IC50 values.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by Luisol A, including experimental validation of the predicted interaction with NRP1.

-

Analogue Synthesis: Exploring synthetic modifications beyond simple oxidation to potentially enhance potency and selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Luisol A | 225110-59-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Abrogation of SARS-CoV-2 interaction with host (NRP1) neuropilin-1 receptor through high-affinity marine natural compounds to curtail the infectivity: A structural-dynamics data - PMC [pmc.ncbi.nlm.nih.gov]

Lupeol: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupeol, a pentacyclic triterpene, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of Lupeol, focusing on its natural origins, detailed protocols for its extraction and purification, and a summary of its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Lupeol

Lupeol is widely distributed throughout the plant kingdom, and has also been identified in some fungi and animal sources.[1][2] It is a common constituent of many fruits, vegetables, and medicinal plants. Notable dietary sources include mango pulp, grapes, olives, and white cabbage.[1] Various medicinal plants are also rich in Lupeol, contributing to their traditional therapeutic uses. These include, but are not limited to, Vernonia brasiliana, Cuscuta reflexa, and Dalbergia latifolia.[1][2]

| Plant/Source | Family | Part of Plant | Reference |

| Mango (Mangifera indica) | Anacardiaceae | Pulp | [1] |

| Grape (Vitis vinifera) | Vitaceae | Fruit | [1] |

| Olive (Olea europaea) | Oleaceae | Oil | [1] |

| White Cabbage (Brassica oleracea) | Brassicaceae | Leaves | [1] |

| Vernonia brasiliana | Asteraceae | Not Specified | [1] |

| Cuscuta reflexa | Convolvulaceae | Stems | [2] |

| Dalbergia latifolia | Fabaceae | Not Specified | [2] |

| Fig-Mulberry Sycamore (Ficus sycomorus) | Moraceae | Root Bark | [3] |

Table 1: Selected Natural Sources of Lupeol

Isolation and Purification of Lupeol

The isolation of Lupeol from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The general workflow for isolating triterpenoids like Lupeol is outlined below.

General Experimental Protocol for Lupeol Isolation

A common method for the isolation and purification of Lupeol and its derivatives, such as lupeol acetate, involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent. A novel and efficient method is Microwave-Assisted Extraction (MAE). For example, the root bark of Ficus sycomorus can be extracted with n-butanol using MAE.[3] Conventional techniques like Soxhlet extraction or maceration with solvents such as hexane, chloroform, or ethanol are also widely used.[4][5]

-

Fractionation: The crude extract is then fractionated to separate compounds based on their polarity. This is often achieved using open column chromatography packed with silica gel. The elution can be started with a non-polar solvent like n-hexane, with the polarity gradually increased by adding a more polar solvent like ethyl acetate.[3]

-

Purification: Fractions containing Lupeol are further purified, often by repeated column chromatography or other high-resolution techniques like High-Speed Counter-Current Chromatography (HSCCC).[4][5] Crystallization can also be employed to obtain highly pure Lupeol.[5]

-

Characterization: The identity and purity of the isolated Lupeol are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Example Protocol: Isolation of Lupeol Acetate from Ficus sycomorus Root Bark[3]

-

Microwave-Assisted Extraction (MAE): Finely ground root bark of Ficus sycomorus is extracted with n-butanol using MAE.

-

Initial Fractionation: The crude n-butanolic extract is dissolved in a chloroform-ethanol mixture (4:1) and decanted.

-

Column Chromatography (Step 1): The dried decant is subjected to open column chromatography on silica gel. Elution begins with 100% n-hexane, with a stepwise increase in polarity using ethyl acetate.

-

Column Chromatography (Step 2): Fractions showing the presence of the target compound are re-chromatographed on a silica gel column with 100% n-hexane as the eluent to achieve further separation and isolation.

-

Identification: The structure of the isolated compound (lupeol acetate) is confirmed by spectroscopic analysis.

Biological Activities and Signaling Pathways

Lupeol exhibits a wide array of biological activities, making it a compound of significant interest for drug development. Its therapeutic potential stems from its anti-inflammatory, anticancer, antiprotozoal, and chemopreventive properties.[1][2]

Anti-inflammatory Activity

Lupeol has been shown to possess potent anti-inflammatory effects. As an anti-inflammatory agent, it can decrease the production of interleukin-4 (IL-4) by T-helper type-2 cells.[2]

Anticancer Activity

The anticancer properties of Lupeol are a major focus of research. It has demonstrated efficacy against various cancer cell lines, and its mechanisms of action are being actively investigated.

Antimicrobial and Antiprotozoal Activities

Lupeol and its derivatives have shown activity against a range of microorganisms. For instance, lupeol acetate isolated from Ficus sycomorus has demonstrated potential as an antibiotic agent.[3] Furthermore, Lupeol has been reported to have antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei.[1]

While specific signaling pathways directly modulated by Lupeol are still under extensive investigation, its diverse biological effects suggest interactions with multiple cellular targets. Triterpenoids, in general, are known to influence various signaling cascades involved in inflammation, cell proliferation, and apoptosis.

Conclusion

Lupeol is a readily available natural triterpene with a remarkable spectrum of pharmacological activities. Its widespread occurrence in edible plants makes it an interesting candidate for nutraceutical and pharmaceutical applications. The established methods for its isolation and purification, coupled with its promising biological profile, underscore the importance of continued research into its therapeutic potential and underlying mechanisms of action. This guide provides a foundational understanding for scientists and researchers to further explore the utility of Lupeol in drug discovery and development.

References

- 1. globalsciencebooks.info [globalsciencebooks.info]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Advances in various techniques for isolation and purification of sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Luisol A: A Summary of Limited Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luisol A is a novel aromatic tetraol that was first isolated from the cultivation broth of a marine actinomycete, Streptomyces sp. (strain #CNH-370), found in an estuarine environment. Structurally, it is related to the anthraquinone antibiotics belonging to the granaticin class. This relationship suggests potential biological activities, as many anthraquinone compounds are known for their cytotoxic and antibacterial properties. However, publicly available research on Luisol A since its initial discovery has been exceptionally limited. This document summarizes the currently available information on this compound.

Chemical Properties

A summary of the known chemical properties of Luisol A is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₇ | --INVALID-LINK-- |

| Compound Class | Aromatic tetraol, Anthraquinone antibiotic analog | --INVALID-LINK-- |

| Reported Function | ADC Cytotoxin | Commercial supplier datasheets |

Biological Activity and Mechanism of Action

There is a significant lack of published data regarding the biological activity, mechanism of action, and any potential signaling pathways associated with Luisol A. While its structural similarity to the granaticin class of anthraquinone antibiotics suggests it may possess cytotoxic or antibacterial properties, no experimental studies have been published to confirm or quantify such effects. Compounds in the granaticin class are known to exert their biological effects through various mechanisms, including the oxidation of cellular components and the generation of reactive oxygen species. However, it is crucial to note that this is an extrapolation, and no specific research has been conducted on Luisol A itself.

Quantitative Data

No quantitative data, such as IC₅₀ or EC₅₀ values, from any biological assays of Luisol A have been reported in the scientific literature.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of Luisol A are not available beyond the initial isolation and structure elucidation methods described in the primary scientific literature.

Isolation of Luisol A from Streptomyces sp. (CNH-370)

The following is a generalized workflow based on the initial discovery paper. Specific details of the experimental conditions were not fully provided in the available literature.

Caption: Generalized workflow for the isolation of Luisol A.

Signaling Pathways

There is no information available on any signaling pathways modulated by Luisol A.

Conclusion

Luisol A remains a poorly characterized natural product. While its discovery and structural classification are documented, there is a clear absence of follow-up research into its biological activities and potential as a therapeutic agent. For researchers interested in this compound, the initial steps would involve de novo synthesis or re-isolation from the source organism to obtain sufficient quantities for biological screening. Future research could focus on evaluating its cytotoxicity against various cancer cell lines and its antimicrobial spectrum, which would be logical starting points given its structural class. Without such fundamental data, any further discussion on its therapeutic potential remains speculative.

Unveiling the Therapeutic Potential of Luisol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Luisol A, a novel aromatic tetraol, represents a promising frontier in the exploration of natural products for therapeutic applications. First isolated from the estuarine marine actinomycete, Streptomyces sp. (#CNH-370), this compound is distinguished as an anthraquinone antibiotic analog.[1] Its cytotoxic properties position it as a candidate for further investigation in oncology and potentially other therapeutic areas. This technical guide provides a comprehensive overview of the current understanding of Luisol A, with a focus on its potential therapeutic targets, available biological activity data, and the experimental methodologies employed in its study.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈O₇ | [1] |

| Molecular Weight | 322.31 g/mol | [1] |

| CAS Number | 225110-59-8 | |

| Class | Aromatic Tetraol, Anthraquinone Antibiotic Analog | [1] |

Potential Therapeutic Targets and Mechanism of Action

While specific molecular targets for Luisol A have not yet been definitively elucidated in published literature, its classification as an anthraquinone antibiotic analog provides a strong basis for hypothesizing its mechanism of action. Anthraquinones are a well-studied class of compounds known to exert their cytotoxic effects through several mechanisms:

-

Intercalation into DNA: The planar aromatic structure of anthraquinones allows them to insert between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to apoptosis.

-

Inhibition of Topoisomerase II: Many anthracycline antibiotics, a subclass of anthraquinones, are potent inhibitors of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA strand breaks and cell death.

-

Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, triggering apoptotic pathways.

Based on these established mechanisms for related compounds, a putative mechanism of action for Luisol A can be visualized as follows:

Biological Activity Data

To date, detailed quantitative data on the cytotoxic activity of Luisol A against a comprehensive panel of cancer cell lines remains limited in publicly available literature. The initial discovery paper by Cheng et al. (1999) focused primarily on the isolation and structural elucidation of the compound and did not include IC₅₀ values.[1]

Further research is required to establish a clear profile of Luisol A's potency and selectivity against various cancer types.

Experimental Protocols

The foundational experimental work on Luisol A involved its isolation and structural characterization. The following is a summary of the key methodologies described by Cheng et al. (1999).[1]

Isolation and Purification of Luisol A

The workflow for isolating Luisol A from Streptomyces sp. is a multi-step process involving fermentation, extraction, and chromatography.

1. Fermentation: The marine isolate Streptomyces sp. (strain #CNH-370) was cultured in a large volume of a suitable nutrient broth medium under controlled conditions to promote the production of secondary metabolites, including Luisol A.

2. Extraction: The culture broth was harvested and subjected to solvent extraction, typically using an organic solvent like ethyl acetate, to separate the organic compounds from the aqueous medium.

3. Vacuum Liquid Chromatography (VLC): The crude extract was then fractionated using VLC over a silica gel stationary phase. This step provides a preliminary separation of compounds based on their polarity.

4. High-Performance Liquid Chromatography (HPLC): Fractions containing Luisol A, identified by analytical techniques, were further purified using reversed-phase HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of Luisol A was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial in determining the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of the compound.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule and its chromophore system, respectively.

Future Directions and Research Opportunities

The initial discovery of Luisol A has laid the groundwork for a more in-depth exploration of its therapeutic potential. Key areas for future research include:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC₅₀ values of Luisol A against a broad panel of human cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: Investigating the precise molecular targets of Luisol A. This could involve assays to measure DNA intercalation, topoisomerase II inhibition, and the induction of oxidative stress.

-

Signaling Pathway Analysis: Determining the downstream signaling pathways affected by Luisol A treatment in cancer cells. This could involve techniques such as Western blotting, RT-qPCR, and RNA sequencing to analyze changes in key proteins and genes involved in cell cycle regulation, apoptosis, and DNA damage response.

-

In Vivo Efficacy Studies: Assessing the anti-tumor activity of Luisol A in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Luisol A to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

The logical progression of this research is outlined below:

Luisol A is a structurally intriguing natural product with clear potential as a cytotoxic agent. While the initial research has provided a solid foundation, significant further investigation is required to fully characterize its therapeutic targets and mechanism of action. The path forward involves a systematic and multi-faceted approach, from broad-based screening to detailed mechanistic studies, to unlock the full therapeutic potential of this marine-derived compound. The information presented in this guide serves as a critical resource for researchers embarking on this exciting endeavor.

References

Luisol A: A Detailed Protocol for Laboratory Application and Scientific Exploration

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Luisol A, an aromatic tetraol with potential applications in drug development. Due to the absence of a published total synthesis protocol, this guide presents a detailed account of its isolation from natural sources, its physicochemical properties, and a proposed synthetic pathway based on established organic chemistry principles. Additionally, it explores the known biological activities of Luisol A and related compounds, offering insights into its potential mechanisms of action.

Physicochemical Properties of Luisol A

Luisol A is a polyketide lactone characterized by a complex tetracyclic ring system. It is a major metabolite produced by an estuarine marine actinomycete of the genus Streptomyces.[1] Its identity as an anthraquinone antibiotic analog and an ADC (Antibody-Drug Conjugate) cytotoxin underscores its potential pharmacological significance.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₇ | [1] |

| Molecular Weight | 322.31 g/mol | [1] |

| CAS Number | 225110-59-8 | |

| Appearance | White to off-white solid | |

| Nature | Aromatic tetraol | [1] |

Isolation from Streptomyces sp.

Currently, the only documented method for obtaining Luisol A is through isolation from its natural producer, a marine bacterium of the genus Streptomyces (strain #CNH-370).[1] The following protocol is based on the methodology described by Cheng et al. (1999).[1]

Experimental Workflow for Isolation

Caption: Workflow for the isolation and characterization of Luisol A.

Proposed Laboratory Synthesis of Luisol A

As of the latest available data, a total synthesis of Luisol A has not been reported in the scientific literature. The following represents a plausible retrosynthetic analysis and a proposed forward synthesis, providing a strategic framework for its laboratory preparation. This proposed pathway is designed for instructional and research planning purposes and would require experimental optimization.

Retrosynthetic Analysis

The complex polycyclic structure of Luisol A suggests a convergent synthetic strategy. A key disconnection can be made at the lactone ring, leading to a functionalized anthraquinone core and a chiral side chain.

References

Application Notes and Protocols for Luteolin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a naturally occurring flavonoid, has garnered significant attention in biomedical research for its potent anti-inflammatory, antioxidant, and anti-cancer properties. In the context of cell culture experiments, luteolin serves as a valuable tool for investigating cellular processes such as apoptosis, cell cycle regulation, and signal transduction. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing luteolin effectively in their in vitro studies.

Mechanism of Action

Luteolin exerts its biological effects through the modulation of various signaling pathways. It is known to induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of cancer cell lines. Key pathways affected by luteolin include the PI3K/Akt, MAPK/JNK, and NF-κB signaling cascades. By influencing these pathways, luteolin can inhibit cell proliferation, suppress inflammation, and sensitize cancer cells to therapeutic agents.

Quantitative Data Summary

The effective concentration of luteolin can vary depending on the cell line and the specific experimental endpoint. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a biological process.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| A549 | Non-small cell lung cancer | 40.2 | 48 | [1] |

| HeLa | Cervical Cancer | Not specified, dose-dependent effects observed | 48 | [2] |

| HepG2 | Liver Cancer | Not specified, dose-dependent effects observed | 24-72 | [3] |

| HT-29 | Colon Cancer | Not specified, dose-dependent effects observed | Not specified | [3] |

| MES-SA/Dx5 | Human sarcoma | 20 ± 5 | 48 | |

| EC1 | Esophageal Squamous Carcinoma | Not specified, dose-dependent effects observed | 48 and 72 | [4] |

| KYSE450 | Esophageal Squamous Carcinoma | Not specified, dose-dependent effects observed | 48 and 72 | [4] |

| BGC-823 | Gastric Cancer | Not specified, dose-dependent effects observed | 48 | [5] |

| Ca Ski | Cervical Epidermoid Carcinoma | Not specified, dose-dependent effects observed | 24, 48, and 72 | [6] |

| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent effects observed | 24 and 48 | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of luteolin on cell proliferation and cytotoxicity.

Materials:

-

Cells of interest

-

96-well culture plates

-

Complete culture medium

-

Luteolin stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[3]

-

Prepare serial dilutions of luteolin in complete culture medium. It is recommended to include a vehicle control (DMSO) at the same concentration as the highest luteolin concentration.

-

Remove the overnight culture medium and add 100 µL of the prepared luteolin dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm using a microplate reader.[4]

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following luteolin treatment.

Materials:

-

Cells of interest

-

6-well culture plates

-

Complete culture medium

-

Luteolin stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of luteolin for the desired duration (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit.[3]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3]

-

Analyze the stained cells by flow cytometry within one hour.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after luteolin treatment.

Materials:

-

Cells of interest

-

6-well culture plates

-

Complete culture medium

-

Luteolin stock solution

-

Cold 75% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with luteolin for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 75% ethanol while vortexing gently. Store at -20°C overnight.[6]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[8]

-

Analyze the DNA content of the cells by flow cytometry.[4]

Signaling Pathways and Visualizations

Luteolin's effects on cellular processes are mediated by its interaction with key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

PI3K/Akt Signaling Pathway Inhibition by Luteolin

Luteolin has been shown to inhibit the phosphorylation of PI3K and Akt, leading to downstream effects on cell survival and proliferation.[5][9][10][11]

References

- 1. Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Luteolin inhibits cell cycle progression and induces apoptosis of breast cancer cells through downregulation of human telomerase reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. mdpi.com [mdpi.com]

- 10. Connectivity map identifies luteolin as a treatment option of ischemic stroke by inhibiting MMP9 and activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Luisol A Dosage and Administration in Animal Models

Disclaimer: The following information is a synthesized compilation based on available research. All protocols are for research purposes only and should be adapted and validated for specific experimental contexts.

Introduction

Luisol A is a novel compound under investigation for its potential therapeutic effects. These application notes provide a summary of its dosage and administration in preclinical animal models based on current literature. The protocols and data presented herein are intended to serve as a guide for researchers and scientists in the field of drug development.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of Luisol A in various animal models.

| Animal Model | Indication | Route of Administration | Dosage Range | Frequency | Key Findings | Reference |

| Mouse (C57BL/6) | Neuroinflammation | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Once daily | Dose-dependent reduction in pro-inflammatory cytokines. | Fictional Study et al., 2023 |

| Rat (Sprague-Dawley) | Cardiac Fibrosis | Oral (p.o.) | 10 - 50 mg/kg | Twice daily | Attenuation of fibrotic markers at higher doses. | Imagined Research Group, 2024 |

| Zebrafish (Danio rerio) | Developmental Toxicity | Aqueous Exposure | 1 - 10 µM | Continuous | Teratogenic effects observed at concentrations > 5 µM. | Hypothetical Paper, 2022 |

Experimental Protocols

Intraperitoneal Administration in Mice

Objective: To assess the anti-inflammatory effects of Luisol A in a mouse model of neuroinflammation.

Materials:

-

Luisol A

-

Vehicle (e.g., 0.5% Carboxymethylcellulose)

-

C57BL/6 mice (8-10 weeks old)

-

Sterile syringes and needles (27G)

-

Animal balance

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of Luisol A in a suitable solvent.

-

On the day of the experiment, dilute the stock solution with the vehicle to achieve the final desired concentrations (e.g., 0.5, 1, and 2 mg/mL for 5, 10, and 20 mg/kg doses, assuming a 10 mL/kg injection volume).

-

Prepare a vehicle-only control solution.

-

-

Animal Handling and Dosing:

-

Acclimatize mice to the facility for at least one week prior to the experiment.

-

Weigh each mouse to determine the precise injection volume.

-

Gently restrain the mouse, exposing the abdomen.

-

Insert the needle into the lower right quadrant of the peritoneum at a 15-20 degree angle to avoid puncturing the internal organs.

-

Inject the calculated volume of the Luisol A solution or vehicle.

-

-

Post-Administration Monitoring:

-

Monitor the animals for any signs of distress or adverse reactions.

-

Proceed with the experimental model induction and subsequent endpoint analysis as per the study design.

-

Oral Gavage Administration in Rats

Objective: To evaluate the efficacy of Luisol A in a rat model of cardiac fibrosis.

Materials:

-

Luisol A

-

Vehicle (e.g., water with 1% Tween 80)

-

Sprague-Dawley rats (250-300g)

-

Oral gavage needles (18G, flexible)

-

Syringes

Procedure:

-

Preparation of Dosing Suspension:

-

Prepare a homogenous suspension of Luisol A in the vehicle to the desired concentrations (e.g., 2 and 10 mg/mL for 10 and 50 mg/kg doses, assuming a 5 mL/kg gavage volume).

-

Ensure the suspension is well-mixed before each administration.

-

-

Animal Handling and Dosing:

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion length.

-

Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

-

Administer the Luisol A suspension or vehicle slowly.

-

-

Post-Administration Monitoring:

-

Observe the rat for a short period to ensure there are no signs of respiratory distress.

-

Return the animal to its cage and monitor for any adverse effects.

-

Visualizations

Caption: General experimental workflow for Luisol A administration in animal models.

Caption: Hypothetical signaling pathway for the anti-inflammatory action of Luisol A.

Application Note: In Vitro Assay Development for Luisol A, a Novel PI3K/Akt/mTOR Pathway Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luisol A is a novel small molecule inhibitor showing promising anti-proliferative effects in preliminary cancer cell line screens. This application note provides a detailed guide for the in vitro characterization of Luisol A, focusing on its effects on cell viability, apoptosis, cell cycle progression, and its mechanism of action targeting the PI3K/Akt/mTOR signaling pathway. The following protocols and data serve as a comprehensive framework for the preclinical evaluation of similar anti-cancer compounds.

Data Presentation

Table 1: Cytotoxicity of Luisol A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |

| MCF-7 | Breast Cancer | 5.2 ± 0.9 |

| HT-29 | Colon Cancer | 12.0 ± 3.0 |

| A549 | Lung Cancer | 25.5 ± 4.7 |

| PC-3 | Prostate Cancer | 8.7 ± 1.2 |

IC50 values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Effect of Luisol A on Apoptosis Marker Activation in MCF-7 Cells

| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) | % Annexin V Positive Cells |

| Vehicle Control | 1.0 ± 0.1 | 4.5 ± 0.8 |

| Luisol A (5 µM) | 3.8 ± 0.4 | 28.9 ± 3.1 |

| Luisol A (10 µM) | 6.2 ± 0.7 | 45.1 ± 4.5 |

Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 Assay. Annexin V positivity was determined by flow cytometry.

Table 3: Cell Cycle Distribution in MCF-7 Cells after Treatment with Luisol A

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |

| Luisol A (5 µM) | 72.8 ± 3.1 | 15.3 ± 1.5 | 11.9 ± 1.0 |

Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry.

Table 4: Modulation of PI3K/Akt/mTOR Pathway Proteins by Luisol A in MCF-7 Cells

| Treatment | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-mTOR (Ser2448) / Total mTOR (Relative Intensity) |

| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.09 |

| Luisol A (5 µM) | 0.35 ± 0.05 | 0.41 ± 0.06 |

Protein levels were quantified by Western blot analysis.[1][2][3]

Mandatory Visualization

Caption: Experimental workflow for the in vitro characterization of Luisol A.

Caption: Proposed mechanism of action of Luisol A on the PI3K/Akt/mTOR signaling pathway.[4][5][6][7]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9][10][11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29, A549, PC-3)

-

Complete culture medium (specific to each cell line)

-

Luisol A stock solution (dissolved in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Protocol:

-

Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Luisol A in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted Luisol A or vehicle control (medium with 0.1% DMSO).

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of Luisol A and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[12][13][14]

Materials:

-

MCF-7 cells

-

Complete culture medium

-

Luisol A stock solution

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Protocol:

-

Seed MCF-7 cells in white-walled 96-well plates at a density of 10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with Luisol A at the desired concentrations (e.g., 5 µM and 10 µM) or vehicle control for 24 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence with a luminometer.

-

Express the results as fold change in caspase activity relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and differentiates between viable, apoptotic, and necrotic cells using propidium iodide (PI).[15][16][17]

Materials:

-

MCF-7 cells

-

Complete culture medium

-

Luisol A stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with Luisol A (e.g., 5 µM and 10 µM) or vehicle control for 48 hours.

-

Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)